molecular formula C15H13N5O B3093479 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-61-2

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No.: B3093479
CAS No.: 124570-61-2
M. Wt: 279.3 g/mol
InChI Key: SWMVEKOZWMIKFL-UHFFFAOYSA-N
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Description

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile ( 124570-61-2) is a nitrogen-containing polyheterocyclic compound with a molecular formula of C 15 H 13 N 5 O and a molecular weight of 279.30 g/mol . It belongs to the pyrazolo[1,5-a]quinazoline class of compounds, a scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents . This specific compound serves as a key synthetic intermediate and a core structural motif for generating diverse libraries of fused heterocyclic derivatives with potential biological activities . Recent research has highlighted the promise of pyrazolo[1,5-a]quinazoline derivatives as anti-inflammatory agents. Screening studies have identified analogs capable of inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in immune cells, a key pathway in chronic inflammation . Furthermore, pharmacophore modeling and molecular docking studies suggest that potent compounds within this class may exert their effects by targeting Mitogen-Activated Protein Kinase (MAPK) pathways, showing predicted binding affinity for JNK3, ERK2, and p38α kinases . The morpholino substituent in this compound contributes to its physicochemical properties and potential for target interaction. Beyond inflammation, the broader quinazoline scaffold is extensively investigated in oncology research, with several approved drugs acting as protein kinase inhibitors . This compound is presented as a high-quality building block for chemical synthesis and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-morpholin-4-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12(13)15(18-14(11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMVEKOZWMIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=NN3C4=CC=CC=C42)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194626
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124570-61-2
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124570-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazoloquinazoline core. The morpholine ring is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, including 5-morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile. Research indicates that compounds in this class can inhibit key inflammatory pathways, particularly those involving mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3.

  • Mechanism of Action :
    • These compounds may act as ligands for MAPKs, suggesting a mechanism where they bind to these proteins, modulating their activity and subsequently reducing inflammation.
    • In vitro studies have shown significant inhibition of NF-κB activation, a critical pathway in inflammatory responses, with IC50 values indicating strong potency (values as low as 4.8 µM reported) .

Anticancer Activity

The structure of this compound suggests potential anticancer applications due to its ability to interfere with cell signaling pathways involved in tumor growth.

  • Targeted Therapeutics :
    • Compounds derived from this scaffold have been explored for their ability to inhibit cancer cell proliferation by targeting specific kinases implicated in cancer progression.
    • Studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .

Case Study 1: In Vivo Efficacy

In a study examining the effects of pyrazolo[1,5-a]quinazoline derivatives on ulcerative colitis models, researchers found that administration of these compounds significantly alleviated symptoms with minimal side effects. The study noted a dose-dependent response, reinforcing the compound's therapeutic potential in inflammatory bowel diseases .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinities of this compound to various protein targets. Results indicated high-affinity interactions with key MAPKs, supporting the hypothesis that these compounds could serve as lead candidates for drug development aimed at inflammatory and oncological conditions .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50 Value (µM)References
Anti-inflammatoryNF-κB inhibition<50
AnticancerMAPK inhibitionVariable (4.8+)
Ulcerative ColitisSymptom reliefN/A

Mechanism of Action

The mechanism of action of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazoloquinazoline core distinguishes 5-morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile from analogs like pyrazolopyrimidines (e.g., 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, C₈H₆N₄) and pyrazolopyridines (e.g., 5-bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile, C₈H₄BrN₃). The quinazoline core provides greater aromaticity and electron-deficient character compared to pyrimidine or pyridine systems, influencing binding affinity in biological targets .

Substituent Effects

  • Morpholine vs. Methoxy/Nitro Groups : The morpholine group in the target compound improves water solubility compared to 5-methoxy-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide derivatives, which rely on nitro and methoxy groups for electronic effects but suffer from lower solubility .
  • Cyano vs. Carboxamide: The cyano group at position 3 enhances metabolic stability relative to carboxamide analogs (e.g., 5-(methylamino)-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide), which may undergo hydrolysis in vivo .

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₅H₁₃N₅O 279.3 Morpholine, Cyano
5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile C₁₁H₆N₄O 210.19 Oxo, Cyano
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile C₈H₆N₄ 158.16 Methyl, Cyano
5-Bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile C₈H₄BrN₃ 222.04 Bromo, Cyano

Anti-Inflammatory and Kinase Inhibition

The target compound’s morpholine group may modulate kinase binding, as seen in 5-methoxy-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide, which inhibits AP-1/NF-κB activation with IC₅₀ values in the nanomolar range . Molecular docking studies suggest that the morpholine oxygen participates in hydrogen bonding with kinase active sites, a feature absent in nitro or methyl-substituted analogs .

Antimicrobial Activity

Pyrazolopyrimidine derivatives like 7-(hexahydro-1,3-dioxo-1H-isoindol-2(3H)-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against Gram-positive bacteria) .

Biological Activity

5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H13N5O
  • Molecular Weight : 279.3 g/mol
  • CAS Number : 124570-61-2

The compound features a unique pyrazoloquinazoline core with a morpholine ring and a carbonitrile group, which contribute to its biological properties.

The primary targets of this compound are three mitogen-activated protein kinases (MAPKs):

  • Extracellular Signal-Regulated Kinase 2 (ERK2)
  • p38α
  • c-Jun N-terminal Kinase 3 (JNK3)

Binding Affinity and Interaction

Molecular modeling studies suggest that this compound can effectively bind to these kinases, with the highest complementarity observed for JNK3. The inhibition of these MAPKs leads to modulation of cellular responses associated with inflammation and cancer progression .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells (THP-1Blue). This inhibition is crucial for reducing inflammatory responses in various pathologies .

Anticancer Potential

The compound's ability to modulate MAPK signaling pathways suggests potential applications in cancer therapy. By targeting JNK3 and other MAPKs, it may inhibit tumor growth and metastasis. In vitro studies have shown that derivatives of pyrazoloquinazoline compounds can lead to decreased viability of cancer cell lines through similar mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its molecular structure. The compound's interactions with protein kinases suggest effective absorption and distribution within biological systems, although specific pharmacokinetic data remain to be fully characterized in vivo.

Table 1: Summary of Biological Activities

Activity TypeTarget KinasesEffectReference
Anti-inflammatoryERK2, p38α, JNK3Inhibition of NF-κB
AnticancerJNK3Reduced cell viability

Notable Research Findings

  • Inhibition Studies : Compounds related to this compound demonstrated micromolar binding affinities for JNK family kinases, affirming their potential as lead compounds for anti-inflammatory drug development .
  • In Vivo Models : Preliminary studies suggest that similar compounds can reduce inflammation in animal models without significant adverse effects, indicating a favorable therapeutic window for clinical applications .

Q & A

Q. What advanced characterization techniques resolve ambiguous NMR signals?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing C7 and C8 signals in DMSO-d₆) .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 2
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5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile

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